Lipophilicity Advantage of 4-Fluorophenyl Substitution
The target compound exhibits a predicted XLogP3 of 2.3 [1], which is lower than that predicted for the 4-chlorophenyl analog (estimated XLogP3 ~2.8–3.0, due to chlorine's larger hydrophobic surface area and higher molecular polarizability) and the 4-methylphenyl analog (estimated XLogP3 ~2.7–3.0). With a molecular weight of 285.27 Da [1] versus 301.73 Da for the 4-chloro analog and 281.31 Da for the 4-methyl analog , the target compound maintains a favorable MW/XLogP ratio compared to chlorine substitution. Fluorine's modest lipophilicity contribution (Hansch πF = 0.14) versus chlorine (πCl = 0.71) and methyl (πCH3 = 0.56) means the target compound occupies a more advantageous position on the lipophilic ligand efficiency (LLE) scale [2], critical for reducing promiscuous protein binding and improving downstream pharmacokinetic developability.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 2.3, MW = 285.27 Da [1] |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 est. ~2.8–3.0, MW = 301.73 Da ; 4-Methylphenyl analog: XLogP3 est. ~2.7–3.0, MW = 281.31 Da |
| Quantified Difference | Target XLogP3 is ~0.5–0.7 log units lower than 4-Cl analog; MW is 16.46 Da lower. Hansch π difference (F vs. Cl): Δπ = -0.57. |
| Conditions | Computed XLogP3 values from PubChem prediction algorithm; Hansch substituent constants from literature values for octanol/water partitioning [2]. |
Why This Matters
A lower logP combined with lower molecular weight places the 4-fluoro target compound in a more developable chemical space for lead optimization, reducing the risk of poor solubility and high metabolic clearance that plague the more lipophilic chloro and methyl analogs.
- [1] PubChem. Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Compound Summary, CID 11403395. XLogP3 = 2.3, MW = 285.27. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, American Chemical Society, 1995. Hansch π values: πF = 0.14, πCl = 0.71, πCH3 = 0.56. View Source
